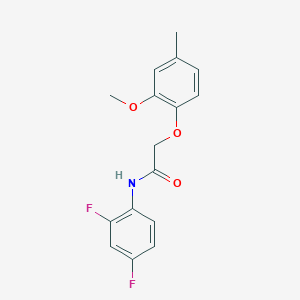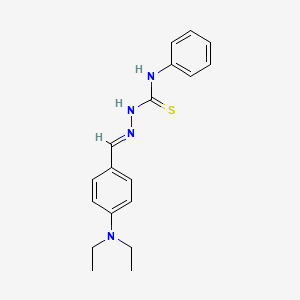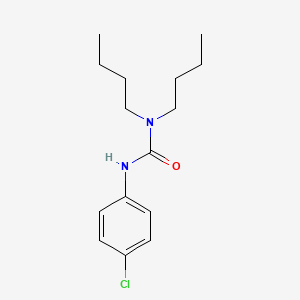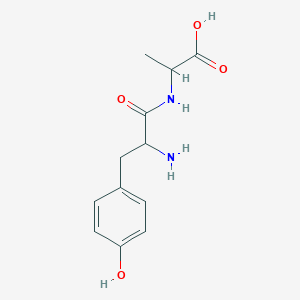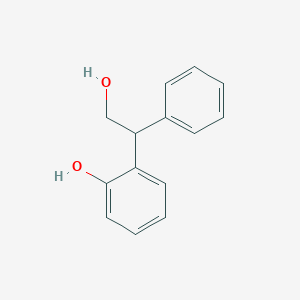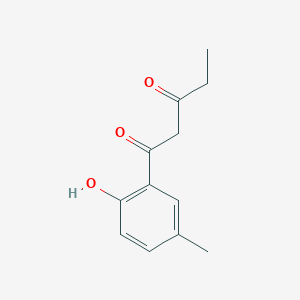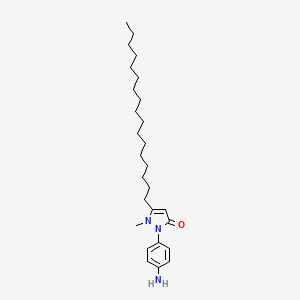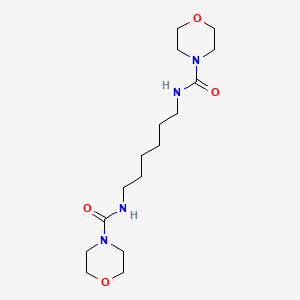
N,N'-Hexamethylenebis(4-carbamoylmorpholine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is a chemical compound with the molecular formula C16H30N4O4 and a molecular weight of 342.442 g/mol It is known for its unique structure, which includes two morpholine rings connected by a hexamethylene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(4-carbamoylmorpholine) typically involves the reaction of hexamethylene diisocyanate with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, at room temperature (27-36°C) for 3-3.5 hours . The molar ratio of the reagents is usually maintained at 1:2 to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-Hexamethylenebis(4-carbamoylmorpholine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N,N’-Hexamethylenebis(4-carbamoylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives.
科学的研究の応用
N,N’-Hexamethylenebis(4-carbamoylmorpholine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing antifungal agents and other pharmaceuticals.
作用機序
The mechanism of action of N,N’-Hexamethylenebis(4-carbamoylmorpholine) involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interact with and disrupt the lipid bilayer of microbial cells.
類似化合物との比較
Similar Compounds
N,N’-Hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): This compound exhibits similar antimicrobial properties but has a different structure with a decylpyridinium group.
N-dodecylpyridinium iodide: Another antimicrobial compound with a different structure and spectrum of activity.
Uniqueness
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is unique due to its dual morpholine rings connected by a hexamethylene chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
24185-22-6 |
|---|---|
分子式 |
C16H30N4O4 |
分子量 |
342.43 g/mol |
IUPAC名 |
N-[6-(morpholine-4-carbonylamino)hexyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H30N4O4/c21-15(19-7-11-23-12-8-19)17-5-3-1-2-4-6-18-16(22)20-9-13-24-14-10-20/h1-14H2,(H,17,21)(H,18,22) |
InChIキー |
QWIQVJVYFVKHNC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)NCCCCCCNC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



